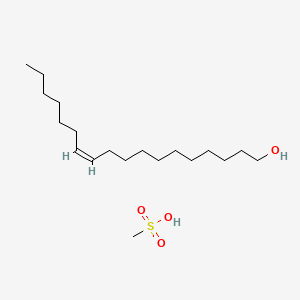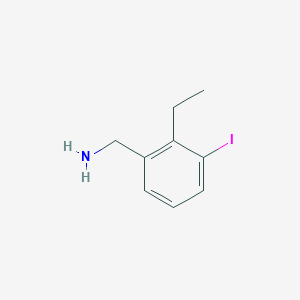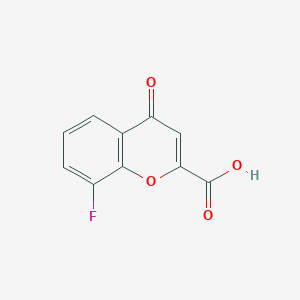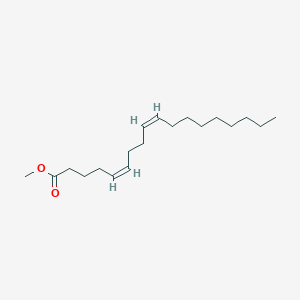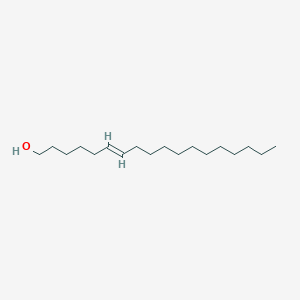
2(3H)-Furanone, dihydro-3,4-dipiperonyl-, trans-(-)-
Übersicht
Beschreibung
2(3H)-Furanone, dihydro-3,4-dipiperonyl-, trans-(-)- is a natural product found in Podolepis rugata, Piper nigrum, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Isotopomeric Dihydro-2(3H)furanones : A synthetic procedure for isotopomeric dihydro-2(3H)furanones, which are gamma-butyrolactones, has been developed. These furanones are synthesized from saturated and unsaturated diacids in the presence of Ru4H4(CO)8(PBu3)4 under high-pressure conditions (Frediani et al., 2007).
Study on the Photochemistry of α,β-Unsaturated γ-Lactones : Research on the photoisomerization of dihydro-2(3H)-furanone under UV light has shown the cis-trans isomerization of the exocyclic double bond. This provides insights into the photochemical properties of these compounds (Ohga & Matsuo, 1973).
Fluorescent Dye Synthesis on a 3(2H)-Furanone Skeleton : The development of novel fluorophores based on a 3(2H)-furanone structure highlights the potential of these compounds in bio-analytical applications. These fluorophores exhibit efficient solvatochromic properties (Varghese et al., 2015).
Chemical Reactions and Transformations
Conjugate Addition of Thionucleophiles : Research has shown that 4-thio-4,5-dihydro-2(3H)-furanones can be prepared through the conjugate addition reactions of thioacids to 2(5H)-furanones. This demonstrates the reactivity of these compounds in organic synthesis (Busqué et al., 2004).
Synthesis of Nostoclides I and II : The precursor 3-Benzyl-4-isopropyl-2(5H)-furanone was synthesized from 3,4-di-bromo-2(5H)-furanone, demonstrating the application of dihydro-2(3H)-furanones in the synthesis of cytotoxic compounds (Bellina & Rossi, 2002).
Biological and Environmental Applications
- Formation and Function in Food and Environment : Dihydro-2(3H)-furanones are found in highly cooked foodstuffs as flavor compounds. They are formed from Maillard reactions and also produced by yeast in fermented products like soy sauce and beer. Some of these compounds have been shown to have antioxidant activity and play roles as pheromones and in plant defense (Slaughter, 2007).
Eigenschaften
IUPAC Name |
(3S,4S)-3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,7-8,14-15H,5-6,9-11H2/t14-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWGQGZPYDSYEL-CABCVRRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)O1)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C(=O)O1)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451491 | |
| Record name | (3S,4S)-3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(3H)-Furanone, dihydro-3,4-dipiperonyl-, trans-(-)- | |
CAS RN |
580-73-4 | |
| Record name | (3S,4S)-3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



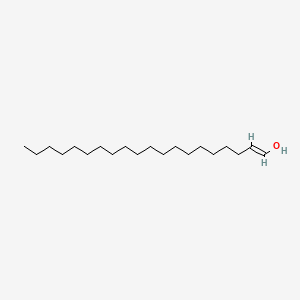
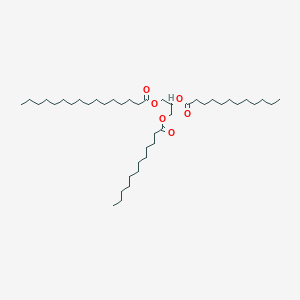

![N-(2-Amino-3-tert-butoxy-3-oxopropyl)-N-[(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetyl]glycine](/img/structure/B8262250.png)
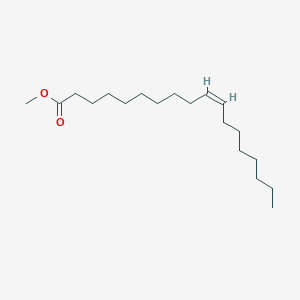

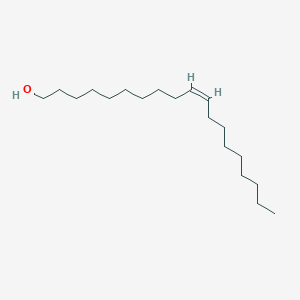

![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[3-[2-[2-[3-(3,4-dihydroxy-5-methoxy-phenyl)prop-2-enoylsulfanyl]ethylcarbamoyl]ethylcarbamoyl]-3-hydroxy-2,2-dimethyl-propoxy]-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3-yl]oxyphospho](/img/structure/B8262299.png)
